N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide

Catalog No.
S14347804
CAS No.
55228-55-2
M.F
C15H19N3O2
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carb...

CAS Number

55228-55-2

Product Name

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide

IUPAC Name

N,N-dimethyl-1-phenyl-5-propoxypyrazole-3-carboxamide

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-4-10-20-14-11-13(15(19)17(2)3)16-18(14)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

JIXDQOGBKZMWHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features. Its molecular formula is C15H19N3OC_{15}H_{19}N_{3}O and it has a molecular weight of approximately 269.33 g/mol. The compound is recognized for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. It exhibits a complex structure that includes a pyrazole ring, an amide functional group, and a propoxy substituent, contributing to its biological activity and chemical reactivity.

The chemical reactivity of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide can be attributed to the presence of the carboxamide group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the pyrazole moiety can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the dimethylamino group. The propoxy substituent may also be involved in ether cleavage reactions under strong acidic conditions.

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide has shown promising biological activities, particularly in anti-inflammatory and analgesic contexts. It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Furthermore, preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

The synthesis of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Propoxy Group: This step often requires alkylation reactions where propanol derivatives react with the pyrazole intermediate.
  • Amidation: Finally, the introduction of the dimethylamino group can be performed using standard amide coupling techniques.

These methods may vary based on specific reagents and conditions employed.

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide finds applications primarily in:

  • Pharmaceuticals: As a potential drug candidate for treating inflammatory diseases and infections.
  • Agriculture: It may serve as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Used as a building block for synthesizing more complex chemical entities.

Studies on the interactions of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide with biological targets have indicated that it may interact with specific enzymes or receptors involved in inflammatory processes. In vitro assays have demonstrated its ability to modulate enzyme activity, suggesting a mechanism of action that warrants further investigation through pharmacokinetic and toxicological studies.

Several compounds share structural similarities with N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide. These include:

Compound NameStructureUnique Features
1H-Pyrazole-3-carboxamidePyrazole ring with carboxamideBasic structure similar but lacks propoxy group
N,N-DimethylpyrazoleSimple pyrazole derivativeLacks phenyl and propoxy substituents
5-Amino-N,N-dimethylpyrazoleAmino group substitutionExhibits different biological properties

The uniqueness of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide lies in its combination of the propoxy group and the phenyl ring, which enhances its lipophilicity and potentially broadens its biological activity compared to simpler pyrazoles.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

273.147726857 g/mol

Monoisotopic Mass

273.147726857 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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